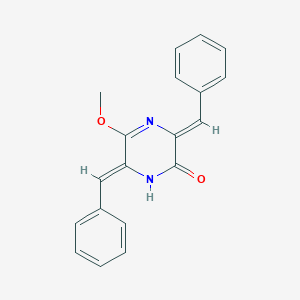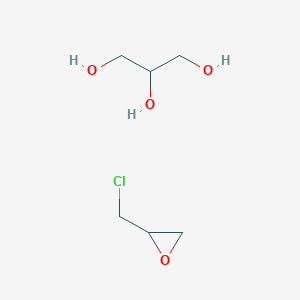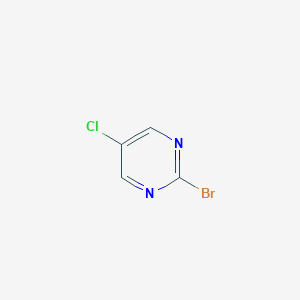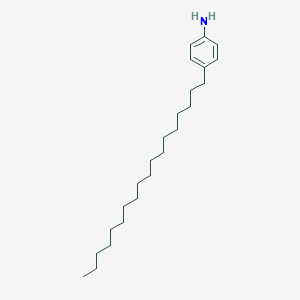
Neihumicin
概要
説明
Neihumycin is a cytotoxic antibiotic derived from the bacterium Micromonospora neihuensis. It has garnered attention due to its potent cytotoxic properties, making it a valuable compound in the field of medicinal chemistry . The structure of neihumycin is characterized by a unique dibenzylidene-dihydropyrazinone core, which is crucial for its biological activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of neihumycin involves several steps, starting from basic organic compoundsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the cyclization and condensation reactions .
Industrial Production Methods: Industrial production of neihumycin is achieved through the fermentation of Micromonospora neihuensis. The bacterium is cultured under controlled conditions to maximize the yield of neihumycin. The compound is then extracted and purified using chromatographic techniques .
化学反応の分析
Types of Reactions: Neihumycin undergoes various chemical reactions, including:
Oxidation: Neihumycin can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert neihumycin into its corresponding dihydro derivatives.
Substitution: Neihumycin can undergo nucleophilic substitution reactions, particularly at the benzylidene positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various substituted pyrazinones and quinone derivatives, which retain the cytotoxic properties of the parent compound .
科学的研究の応用
Neihumycin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of pyrazinone derivatives.
Biology: Neihumycin is employed in cell biology to study its effects on cell proliferation and apoptosis.
Medicine: Due to its cytotoxic properties, neihumycin is being investigated as a potential anticancer agent.
Industry: Neihumycin is used in the development of new antibiotics and as a lead compound for drug discovery
作用機序
Neihumycin exerts its effects by binding to the DNA of target cells, thereby inhibiting DNA replication and transcription. This leads to the induction of apoptosis in cancer cells. The molecular targets of neihumycin include topoisomerases and other DNA-binding proteins, which are crucial for cell survival and proliferation .
類似化合物との比較
Streptomycin: Another aminoglycoside antibiotic that inhibits protein synthesis in bacteria.
Gentamicin: Similar to neomycin, it binds to bacterial ribosomes and inhibits protein synthesis.
Uniqueness of Neihumycin: Neihumycin is unique due to its dibenzylidene-dihydropyrazinone core, which is not found in other aminoglycoside antibiotics. This structural feature is responsible for its potent cytotoxic activity and its ability to induce apoptosis in cancer cells .
特性
IUPAC Name |
(3Z,6Z)-3,6-dibenzylidene-5-methoxypyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-23-19-17(13-15-10-6-3-7-11-15)20-18(22)16(21-19)12-14-8-4-2-5-9-14/h2-13H,1H3,(H,20,22)/b16-12-,17-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMSPKVRKZDILM-MCOFMCJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC2=CC=CC=C2)C(=O)NC1=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC\1=N/C(=C\C2=CC=CC=C2)/C(=O)N/C1=C\C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111451-12-8 | |
| Record name | Neihumicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111451128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![[(2R)-3-[[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B39047.png)

